molecular formula C20H20FNO3S B1678051 Prasugrel CAS No. 150322-43-3

Prasugrel

Cat. No. B1678051
M. Wt: 373.4 g/mol
InChI Key: DTGLZDAWLRGWQN-UHFFFAOYSA-N
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Patent
US05288726

Procedure details

2.6 g (7.8 mmole) of 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine (prepared as described in Example 20) were dissolved in a mixture of 10 ml of dimethylformamide and 5 ml of acetic anhydride, and then 0.35 g (8.6 mmole) of a 60% w/w dispersion of sodium hydride in mineral oil was added to the resulting solution, whilst ice-cooling; the mixture was then stirred for 20 minutes at the same temperature, after which it was stirred for a further 3 hours at room temperature. At the end of this time, 300 ml of ethyl acetate were added to the mixture, which was then washed four times, each time with 50 ml of a saturated aqueous solution of sodium chloride The organic layer was separated and dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under reduced pressure. The resulting residue was subjected to silica gel column chromatography, using a 100:3 by volume mixture of toluene and ethyl acetate as the eluent, to give a yellow oil. This oil was crystallized from diisopropyl ether, to obtain the title compound as white crystals, melting at 120°-121.5° C., in a yield of 65%.
Name
5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH:7]1([C:10]([CH:12]([N:20]2[CH2:25][CH2:24][CH:23]3[S:26][C:27](=[O:29])[CH:28]=[C:22]3[CH2:21]2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[F:19])=[O:11])[CH2:9][CH2:8]1.[H-].[Na+].[C:32](OCC)(=[O:34])[CH3:33]>CN(C)C=O.C(OC(=O)C)(=O)C>[C:32]([O:29][C:27]1[S:26][C:23]2[CH2:24][CH2:25][N:20]([CH:12]([C:10]([CH:7]3[CH2:8][CH2:9]3)=[O:11])[C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[F:19])[CH2:21][C:22]=2[CH:28]=1)(=[O:34])[CH3:33] |f:0.1,2.3|

Inputs

Step One
Name
5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine
Quantity
2.6 g
Type
reactant
Smiles
N1=CC=CC=C1.C1(CC1)C(=O)C(C1=C(C=CC=C1)F)N1CC=2C(CC1)SC(C2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred for 20 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
after which it was stirred for a further 3 hours at room temperature
Duration
3 h
WASH
Type
WASH
Details
was then washed four times
CUSTOM
Type
CUSTOM
Details
each time with 50 ml of a saturated aqueous solution of sodium chloride The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
by volume mixture of toluene and ethyl acetate as the eluent
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This oil was crystallized from diisopropyl ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)OC1=CC=2CN(CCC2S1)C(C1=C(C=CC=C1)F)C(=O)C1CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.